molecular formula C8H14ClNO2 B13453542 Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride

Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride

Cat. No.: B13453542
M. Wt: 191.65 g/mol
InChI Key: RYZRERWCJGOHCK-UHFFFAOYSA-N
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Description

Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The spirocyclic framework provides a rigid and constrained structure, which can impart unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride typically involves a multi-step process. One common method starts with the [2+1]-cycloaddition of ethyl nitrodiazoacetate to methyl methylenecyclopropanecarboxylate, forming 1-ethoxycarbonyl-4-methoxycarbonyl-1-nitrospiro[2.2]pentane. This intermediate is then reduced, followed by hydrolysis to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.

    Industry: The compound’s properties can be exploited in the development of new materials with specialized functions.

Mechanism of Action

The mechanism of action of ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure can interact with

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

ethyl 2-aminospiro[2.2]pentane-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-6(10)8(9)5-7(8)3-4-7;/h2-5,9H2,1H3;1H

InChI Key

RYZRERWCJGOHCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC12CC2)N.Cl

Origin of Product

United States

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